![molecular formula C25H31N3O7S2 B2845138 6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-73-4](/img/structure/B2845138.png)
6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a methyl group, a sulfonyl group, a benzamido group, and a dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups means that it could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Characterization
- Innovative Synthesis Techniques : Research has demonstrated novel synthesis routes for related compounds, emphasizing the versatility of these molecules in organic synthesis. For example, an expedient phosphine-catalyzed annulation technique has been developed for the synthesis of highly functionalized tetrahydropyridines, showcasing the utility of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in [4 + 2] annulation processes with N-tosylimines (Xue-Feng Zhu et al., 2003).
- Characterization and Structural Analysis : Studies involving the synthesis and characterization of thieno[2,3-c]pyridine derivatives highlight the importance of structural analysis techniques, including X-ray crystallography and DFT analyses, in understanding the properties of these compounds. This is exemplified by research on 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its Schiff base compounds (N. Çolak et al., 2021).
Potential Applications
- Pharmacological Applications : The research into structurally related compounds has demonstrated their potential in pharmacology, including the development of novel inhibitors and therapeutic agents. For instance, the design, synthesis, and structure-activity relationships of pyridazine derivatives as acetylcholinesterase inhibitors highlight the potential of these compounds in treating neurodegenerative diseases (J. Contreras et al., 2001).
- Drug Delivery Systems : Investigations into the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages suggest innovative approaches to drug delivery, enabling the targeted release of bioactive compounds (J. Mattsson et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O7S2/c1-4-35-25(31)27-13-11-19-20(15-27)36-23(21(19)24(30)34-3)26-22(29)17-7-9-18(10-8-17)37(32,33)28-12-5-6-16(2)14-28/h7-10,16H,4-6,11-15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQUSJKKWYFUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate |
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